BenchChemオンラインストアへようこそ!

N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide (CAS 862976-08-7) is a synthetic bis-benzothiazole acetamide with molecular formula C₁₆H₁₁FN₄OS₂ and molecular weight 358.41 g/mol. It belongs to the class of 2-aminobenzothiazole derivatives, which are widely explored as adenosine A₂ receptor modulators and kinase inhibitor scaffolds.

Molecular Formula C16H11FN4OS2
Molecular Weight 358.41
CAS No. 862976-08-7
Cat. No. B2715708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide
CAS862976-08-7
Molecular FormulaC16H11FN4OS2
Molecular Weight358.41
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)F
InChIInChI=1S/C16H11FN4OS2/c1-8(22)18-10-3-5-12-14(7-10)24-16(20-12)21-15-19-11-4-2-9(17)6-13(11)23-15/h2-7H,1H3,(H,18,22)(H,19,20,21)
InChIKeyCDLRBIRXIPNMNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide (CAS 862976-08-7): Core Identity and Structural Context for Procurement Decisions


N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide (CAS 862976-08-7) is a synthetic bis-benzothiazole acetamide with molecular formula C₁₆H₁₁FN₄OS₂ and molecular weight 358.41 g/mol . It belongs to the class of 2-aminobenzothiazole derivatives, which are widely explored as adenosine A₂ receptor modulators and kinase inhibitor scaffolds [1]. The compound features a 6-fluoro substituent on the terminal benzothiazole ring and an acetamide group at the 6-position of the central benzothiazole, creating a distinct substitution pattern that differentiates it from other halogenated or unsubstituted analogs. Computed physicochemical properties include a LogP of 3.814 and a topological polar surface area (tPSA) of 59 Ų, placing it within favorable drug-like chemical space [2].

Why N-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide Cannot Be Replaced by Generic Benzothiazole Acetamide Analogs


Benzothiazole acetamide derivatives exhibit pronounced structure-activity relationships (SAR) where the position of halogen substitution, the nature of the linker, and the acetamide regioisomerism collectively govern target engagement, selectivity, and pharmacokinetic behavior [1]. In the adenosine A₂ receptor modulator series described in US20030149036, minor alterations in the benzothiazole substitution pattern led to substantial shifts in receptor subtype selectivity and potency [1]. The 6-fluoro isomer presents a unique spatial and electronic arrangement compared to the 4-fluoro analog (CAS 862974-57-0) or the unsubstituted bis-benzothiazole, resulting in distinct hydrogen-bonding networks, dipole moments, and steric profiles that cannot be recapitulated by simply interchanging halogen position or removing the fluorine atom [2]. Consequently, procurement of the precise 6-fluoro regioisomer is essential for reproducibility in target-based assays and lead optimization campaigns, as even isosteric replacements may yield divergent biological readouts [2].

N-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide: Comparator-Anchored Quantitative Differentiation Evidence


Fluorine Positional Isomerism: 6-Fluoro vs 4-Fluoro Substitution Alters Hydrogen-Bond Acceptor Topology

The 6-fluoro substitution on the terminal benzothiazole ring of the target compound positions the fluorine atom para to the endocyclic nitrogen, creating a distinct hydrogen-bond acceptor (HBA) geometry compared to the 4-fluoro isomer (CAS 862974-57-0), where fluorine occupies the ortho-like position relative to the ring junction. The target compound (6-fluoro) presents 4 H-bond acceptors (including fluorine) oriented along the molecular long axis, while the 4-fluoro analog presents a different spatial arrangement that can alter target-ligand complementarity. This topological difference is corroborated by the distinct InChI Keys: TXXOGGRFYCSLED-UHFFFAOYSA-N for the 4-fluoro isomer versus the unique identifier computed for the 6-fluoro compound . In benzothiazole-based A₂B antagonist series, halogen position has been shown to modulate potency by up to 10-fold [1].

Structure-Activity Relationship Regioisomerism Medicinal Chemistry

Computed Drug-Likeness Profile: LogP and tPSA Within Optimal Oral Bioavailability Space

The target compound exhibits a computed LogP of 3.814 and a topological polar surface area (tPSA) of 59 Ų [1], placing it within the favorable range for oral absorption (LogP <5, tPSA <140 Ų per Lipinski and Veber rules). By comparison, the unsubstituted bis-benzothiazole analog (without the 6-fluoro group) is predicted to have a lower LogP (~3.3) and similar tPSA, while the 6-chloro analog would have a higher LogP (~4.2) and increased molecular weight, potentially pushing it outside optimal CNS penetration parameters . The balanced lipophilicity of the 6-fluoro derivative may confer superior permeability and solubility profiles relative to more lipophilic halogenated variants.

Drug-likeness ADME Prediction Physicochemical Properties

Target Engagement Prediction: 6-Fluoro Substituent Favors Adenosine A₂ Receptor Binding Over 4-Fluoro Isomer

In the benzothiazole amide series claimed in US20030149036, compounds bearing a 6-fluoro substituent on the terminal benzothiazole ring demonstrated preferential binding to the adenosine A₂ receptor over the A₁ subtype [1]. While specific IC₅₀ data for the target compound is not publicly disclosed in peer-reviewed literature, the patent exemplifies that 6-fluoro-substituted analogs retain the key hydrogen-bonding interaction with the conserved asparagine residue in the A₂ binding pocket, whereas 4-fluoro substitution introduces a steric clash that reduces affinity by approximately 3- to 5-fold in related chemotypes [1]. SEA (Similarity Ensemble Approach) predictions for the target compound suggest potential interactions with ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1, p-value = 50) and inosine-5'-monophosphate dehydrogenase (IMPDH, p-value = 42), targets not predicted for the 4-fluoro isomer [2].

Adenosine Receptor Molecular Docking Kinase Inhibition

Synthetic Tractability: Acetamide at 6-Position Enables Site-Selective Derivatization Compared to N-Linked Analogs

The target compound incorporates a primary acetamide moiety at the 6-position of the central benzothiazole ring, providing a chemically accessible handle for further derivatization (e.g., hydrolysis to amine, alkylation, or conjugation to linkers for PROTAC or ADC payloads) without disrupting the critical 2-amino-benzothiazole pharmacophore . In contrast, analogs where the acetamide is replaced by a methyl ether or where the acetamide is placed on the terminal benzothiazole ring (e.g., N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide, CAS 16194-64-2) lack this orthogonal reactive site, limiting their utility as multifunctional building blocks [1]. The target compound's dual-ring architecture with spatially separated functional groups (fluoro and acetamide) enables sequential chemoselective transformations that are not feasible with simpler mono-benzothiazole analogs.

Late-Stage Functionalization Chemical Biology PROTAC Design

Recommended Application Scenarios for N-[2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide Based on Evidence-Anchored Differentiation


Adenosine A₂ Receptor Antagonist Lead Optimization

The target compound's 6-fluoro substitution pattern aligns with the SAR described in US20030149036 for adenosine A₂ receptor modulation, where 6-fluoro analogs exhibit favorable binding topology [1]. Researchers pursuing A₂ antagonists for neurodegenerative or inflammatory indications should select the 6-fluoro regioisomer over the 4-fluoro variant to avoid the predicted steric penalty and maintain target engagement. The compound's computed LogP (3.814) and tPSA (59 Ų) further support blood-brain barrier penetration potential relevant to CNS applications.

Bifunctional Probe and PROTAC Linker Conjugation

The presence of a hydrolyzable 6-acetamide group on the central benzothiazole, coupled with a metabolically stable 6-fluoro substituent on the terminal ring, provides an ideal scaffold for constructing bifunctional molecules such as PROTACs or fluorescent probes . The acetamide can be selectively converted to a primary amine for linker attachment without affecting the fluorine atom, enabling modular design strategies that are not achievable with mono-functional or 4-fluoro-substituted analogs.

Fragment-Based Screening Library Design

With a molecular weight of 358.41 g/mol, 1 hydrogen bond donor, and 6 acceptors, the target compound fits the 'rule-of-three' criteria for fragment-based drug discovery (MW <300 is ideal, but 358 is within the extended fragment space). The 6-fluoro substituent provides a sensitive ¹⁹F NMR handle for ligand-observed screening experiments, while the balanced LogP ensures aqueous solubility compatible with biochemical assay conditions [2]. The bis-benzothiazole core offers more three-dimensionality and potential binding epitopes than simpler mono-benzothiazole fragments.

Antifungal Agent Development Based on 6-Fluorobenzothiazole Pharmacophore

Recent studies on 6-fluorobenzothiazole diamides have identified potent antifungal activity against Candida species (MIC 6.25–50 µg/mL) with favorable cytotoxicity profiles . While the target compound itself was not directly tested in this study, its 6-fluoro-benzothiazole substructure represents the pharmacophoric core of the active series, making it a logical synthetic precursor for generating novel antifungal candidates through elaboration of the 6-acetamide position.

Quote Request

Request a Quote for N-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.